Ethyl 2,3-dibromopropionate
Overview
Description
Ethyl 2,3-dibromopropionate is a key intermediate used in the synthesis of several heterocyclic fragments present in many biologically active compounds. Despite its widespread use, the enantiomers of this compound are not commercially available and have never been described in the literature until recent studies addressed this gap (Pham et al., 2020).
Synthesis Analysis
The synthesis of Ethyl 2,3-dibromopropionate has been explored through various strategies, including enantioselective synthesis and preparative HPLC enantioseparation on a multigram scale. Enantioselective synthesis proved inadequate due to racemization, while HPLC enantioseparation achieved high enantiomeric excess (ee > 99.5%) for both enantiomers (Pham et al., 2020).
Molecular Structure Analysis
Detailed molecular structure analysis is often conducted using crystallography and other spectroscopic techniques to determine the arrangement of atoms within the molecule. However, specific studies focusing on the molecular structure of Ethyl 2,3-dibromopropionate were not highlighted in the provided literature.
Chemical Reactions and Properties
Ethyl 2,3-dibromopropionate undergoes various chemical reactions, including debromination and enantioseparation. The debromination of Ethyl 2,3-dibromopropionate using sodium dithionite and polyalkyl viologen-lauryl sulfate complexes as electron-transfer catalysts under mild conditions has been studied, showcasing its reactivity and potential for modification (Fu, 1996).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are crucial for understanding the behavior of Ethyl 2,3-dibromopropionate under different conditions. Although the specific physical properties were not detailed in the accessed literature, these properties can be inferred from similar compounds and are essential for handling and application in synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are defined by its functional groups and molecular structure. Ethyl 2,3-dibromopropionate's reactivity, especially in synthesizing biologically active compounds, is of particular interest. Its capability to undergo transformations such as debromination and to participate in enantioselective reactions highlights its versatility as a chemical intermediate (Fu, 1996).
Scientific Research Applications
Synthesis of Enynes and Enediynes : Ethyl 2,3-dibromopropionate serves as a versatile precursor for the synthesis of functionalized enynes and enediynes, which have potential applications in various functionalized enynes and enediynes (Myers et al., 1989).
Preparation of Bis(fattyalkylthio)propanols : It's a reliable alternative for preparing 2,3-bis(fattyalkylthio)-1-propanols, using ethyl 2,3-dibromopropionate with sodium n-alkanethioates, yielding the desired products (Gernon et al., 1999).
Transesterification and Analysis of Fatty Esters : The compound aids in transesterification using hydrogen bromide in diethyl ether, which is useful for identifying components of mixtures of fatty esters (Coutts & Midha, 1969).
Metabolism of Ethyl Acrylate : It rapidly metabolizes and detoxifies at low concentrations, with significant rates for conjugation with glutathione and binding to protein in tissue homogenates (Potter & Tran, 1992).
Synthesis of C-unsymmetrically Disubstituted Nitroesters : It's used in the synthesis of C-unsymmetrically disubstituted nitroesters and some ethyl monosubstituted methacrylates through electron transfer C-alkylation of ethyl 2-nitropropionate anion (Béraud et al., 1998).
Preparation of Ethyl 2-bromopropionate : Ethyl 2,3-dibromopropionate can be synthesized with a high yield and purity, using a specific method involving toluenesulfonic acid (Lan Zhi-li, 2005).
Enantioseparation and Synthesis : The compound is effectively produced in enantiopure form through preparative HPLC enantioseparation of racemate on a multigram scale, avoiding racemization during synthesis (Pham et al., 2020).
Chemistry of Related Compounds : Ethyl 2,3-dibromopropionate is involved in the transformation of related compounds and mechanistic studies, such as the transformation into tetrahydro-1,3-oxazin-2-ones (Kurihara et al., 1991).
Recyclable Ligands in Synthesis : A new ligand, which can be recycled and reused multiple times, is utilized in the preparation of ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate with high yield and enantiomeric excess via asymmetric dihydroxylation reaction (Wang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,3-dibromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENICUBCLXKLJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871038 | |
Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dibromopropionate | |
CAS RN |
3674-13-3 | |
Record name | Ethyl 2,3-dibromopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3-dibromopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dibromopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dibromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2,3-DIBROMOPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XYS8QB3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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